molecular formula C16H25NO6 B4001744 2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B4001744
M. Wt: 327.37 g/mol
InChI Key: VYSSNCVEHPUSMZ-UHFFFAOYSA-N
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Description

2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol; oxalic acid is a chemical compound that combines an amine and an alcohol functional group with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol typically involves the reaction of 4-sec-butylphenol with ethylene oxide to form 2-(4-sec-butylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require bases like sodium hydroxide or catalysts like palladium on carbon .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-[2-(4-Butan-2-ylphenoxy)ethylamino]acetaldehyde, while reduction could produce 2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethane .

Scientific Research Applications

2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol is unique due to the presence of the butan-2-ylphenoxy group, which imparts specific chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .

Properties

IUPAC Name

2-[2-(4-butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-3-12(2)13-4-6-14(7-5-13)17-11-9-15-8-10-16;3-1(4)2(5)6/h4-7,12,15-16H,3,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSSNCVEHPUSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 2
2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 3
2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 5
2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 6
2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid

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